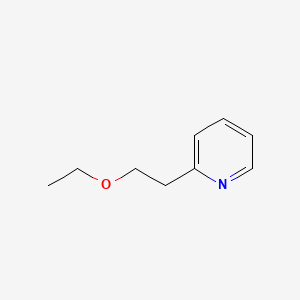

2-(2-Ethoxyethyl)pyridine

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

- δ 8.50–8.70 (m, 1H) : Pyridine ring protons (H-3, H-4, H-5).

- δ 7.70–7.90 (m, 1H) : Pyridine H-6 proton.

- δ 3.50–3.70 (t, 2H) : Methylene group adjacent to oxygen (-OCH₂CH₃).

- δ 1.10–1.30 (t, 3H) : Terminal methyl group (-CH₂CH₃).

- δ 149–160 ppm : Pyridine ring carbons.

- δ 70–75 ppm : Oxygen-bound methylene (-OCH₂CH₃).

- δ 15–20 ppm : Terminal methyl group (-CH₂CH₃).

Infrared (IR) Spectroscopy

- ~3050 cm⁻¹ : C-H stretching vibrations (aromatic).

- ~2850–2960 cm⁻¹ : Aliphatic C-H stretches (ethoxy group).

- ~1600 cm⁻¹ : Pyridine ring C=C/C=N stretching.

- ~1100 cm⁻¹ : C-O-C asymmetric stretching (ethoxy group).

Mass Spectrometry (MS)

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data for this compound are not publicly available, related compounds with pyridine and ethoxyethyl substituents exhibit chair conformations in the piperidine ring and envelope conformations in fused heterocycles. For example, in the structurally analogous compound 7-(p-methoxybenzyliden)-3,3a,4,5,6,7-hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-(p-methoxyphenyl)-2H-pyrazolo[4,3-c]pyridine hydrochloride, the pyridine ring remains planar, while the ethoxyethyl group adopts a gauche conformation .

Theoretical studies (DFT calculations) predict a twist-boat conformation for the ethoxyethyl chain in isolated molecules, with energy barriers of ~2–3 kcal/mol for interconversion between conformers.

属性

IUPAC Name |

2-(2-ethoxyethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-11-8-6-9-5-3-4-7-10-9/h3-5,7H,2,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFWKBCHXXZOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182828 | |

| Record name | 2-(2-Ethoxyethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28672-54-0 | |

| Record name | 2-(2-Ethoxyethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28672-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxyethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028672540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28672-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Ethoxyethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxyethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-ETHOXYETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9650F9KG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Method 1: Paraformaldehyde Condensation in DMF Solvent (Atmospheric and Reduced Pressure Distillation)

Source: CN105237468B and CN105237468A patents (2015)

- Reactants: 2-methylpyridine (2-picoline), paraformaldehyde (calculated as monomeric formaldehyde), catalyst (e.g., ethanedioic acid), solvent DMF, and water.

- Molar Ratios: 2-methylpyridine : paraformaldehyde : catalyst = 1 : 2 : 0.1; solvent DMF = 3–5 times the mass of paraformaldehyde; water = 0.5 times the mass of paraformaldehyde.

- Reaction Conditions:

- Initial depolymerization at 90–100°C for 2–3 hours.

- Reflux at 110–120°C for 30–40 hours.

- Post-Reaction Processing:

- Distillation at atmospheric pressure at 150°C to remove unreacted 2-methylpyridine, paraformaldehyde, catalyst, water, and DMF (these can be recycled).

- Further distillation under reduced pressure at 180°C to collect fractions boiling at 110–120°C, corresponding to 2-hydroxyethylpyridine.

- Advantages: Simple process, easy separation of solvent and product, pollution-free post-treatment, catalyst availability, reduced production cost, and improved conversion rate of 2-methylpyridine.

Summary Table:

| Parameter | Details |

|---|---|

| Reactants | 2-methylpyridine, paraformaldehyde, catalyst (ethanedioic acid) |

| Solvent | DMF |

| Water amount | 0.5 × paraformaldehyde mass |

| Catalyst amount | 1–3% of 2-methylpyridine |

| Temperature | 90–100°C (2–3 h), then 110–120°C (30–40 h reflux) |

| Pressure | Atmospheric for initial distillation; reduced pressure for product distillation |

| Product boiling point | 110–120°C under reduced pressure |

| Yield and Purity | High conversion and purity reported |

Method 2: High-Pressure Reaction with Organic Alkali Catalysts in Water (Micro-Reactor Pipeline)

Source: CN111995566B patent (2019)

- Reactants: 2-methylpyridine and formaldehyde.

- Catalysts: Organic bases such as triethylene diamine (DABCO), hexamethylenediamine, tetramethylguanidine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).

- Reaction Conditions:

- Reaction carried out in a micro-reaction pipeline.

- Temperature: 200–230°C.

- Pressure: 2–8 MPa (preferably 4–5 MPa).

- Solvent: Water.

- Molar Ratios:

| Component | Molar Ratio to 2-methylpyridine |

|---|---|

| Formaldehyde | 5–10 equivalents |

| Organic base catalyst | 1:50 to 1:200 |

| Water (solvent) | 0.3 to 1.2 equivalents |

- Advantages:

- Significantly reduced reaction time.

- Higher single-pass conversion rate.

- Cost savings in production.

- Suitable for continuous flow micro-reactor setups.

- Challenges:

- Requires high-pressure equipment.

- Potential for more byproducts and complex post-treatment.

Comparative Analysis of Preparation Methods

| Aspect | Method 1 (Paraformaldehyde + DMF) | Method 2 (High-Pressure Organic Base) |

|---|---|---|

| Reaction Time | Long (up to 40 hours reflux) | Short (minutes to hours in micro-reactor) |

| Reaction Temperature | Moderate (90–120°C) | High (200–230°C) |

| Pressure | Atmospheric and reduced pressure distillation | High pressure (2–8 MPa) |

| Catalyst | Acidic catalyst (e.g., ethanedioic acid) | Organic alkali bases (DABCO, DBU, TBD, etc.) |

| Solvent | DMF and water | Water |

| Conversion Rate | Moderate to high | Higher single-pass conversion |

| Equipment Requirements | Conventional reactors | High-pressure micro-reactor |

| Purity and Byproducts | High purity, low byproducts | More byproducts, complex purification |

| Environmental Impact | Low pollution, solvent recycling possible | Requires careful handling due to pressure |

| Industrial Feasibility | Proven, cost-effective | Potentially scalable with advanced equipment |

Detailed Research Findings and Notes

The paraformaldehyde condensation method (Method 1) is well-established and offers a balance of simplicity, cost-effectiveness, and product purity. The use of DMF as solvent facilitates the reaction and separation steps. The catalyst loading is low (1–3%), and the process allows recycling of unreacted materials, reducing waste and cost.

The high-pressure organic base catalyzed method (Method 2) represents a more modern approach aiming to overcome the long reaction times and lower conversion rates of traditional methods. The use of micro-reactor technology and organic alkali catalysts significantly accelerates the reaction and improves yield but demands specialized equipment and careful control of reaction parameters.

Both methods start from 2-methylpyridine and formaldehyde derivatives, highlighting the central role of this substrate in the synthesis of 2-(2-ethoxyethyl)pyridine and related compounds.

Purification by distillation under reduced pressure is a common step to isolate the target compound with high purity, exploiting its boiling point range (110–120°C under reduced pressure).

Summary Table of Key Preparation Parameters

| Parameter | Method 1 (Paraformaldehyde + DMF) | Method 2 (High-Pressure Organic Base) |

|---|---|---|

| Starting Material | 2-methylpyridine | 2-methylpyridine |

| Formaldehyde Source | Paraformaldehyde | Formaldehyde |

| Catalyst | Ethanedioic acid (acid catalyst) | Organic alkali bases (DABCO, DBU, etc.) |

| Solvent | DMF + water | Water |

| Temperature | 90–120°C | 200–230°C |

| Pressure | Atmospheric + reduced pressure | 2–8 MPa |

| Reaction Time | 32–43 hours | Short (minutes to hours) |

| Product Isolation | Distillation (150°C atmospheric, 180°C reduced) | Distillation or extraction |

| Conversion Rate | Moderate to high | High |

| Industrial Applicability | Established, cost-effective | Emerging, requires advanced equipment |

化学反应分析

Types of Reactions

2-(2-Ethoxyethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amines, and various substituted pyridine derivatives .

科学研究应用

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that pyridine derivatives, including 2-(2-Ethoxyethyl)pyridine, exhibit significant anti-inflammatory effects. This compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study demonstrated that certain pyridine derivatives showed promising anti-inflammatory activity comparable to established drugs like indomethacin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives with ethoxy groups can enhance cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer) and Caco-2 (colon cancer) cells. For instance, one derivative exhibited an IC50 value of 7.83 μM against Caco-2 cells, indicating its potential as an effective anticancer agent .

Pharmaceutical Applications

The pharmaceutical potential of this compound extends to its use in formulating drugs with antiulcer properties. Research has indicated that pyridine compounds can possess gastrointestinal cytoprotective activities and antibacterial effects against Helicobacter pylori, a common cause of peptic ulcers .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a monomer in the synthesis of polymers. The incorporation of pyridine rings into polymer structures can enhance thermal stability and mechanical properties. Studies have shown that polymers derived from pyridine compounds exhibit improved resistance to thermal degradation compared to their non-pyridine counterparts.

Chelating Agent

Metal Ion Complexation

Another significant application of this compound is in the field of coordination chemistry, where it acts as a chelating agent for metal ions. Its ability to form stable complexes with trivalent actinides has been highlighted in research focusing on environmental remediation and nuclear waste management . The ligand's structural modifications allow for enhanced selectivity and stability in complexation processes.

Data Table: Summary of Applications

Case Studies

-

Anti-inflammatory Study

A comprehensive study investigated the structure-activity relationships (SARs) of various pyridine derivatives, including this compound. The findings indicated that electron-donating groups significantly enhance anti-inflammatory activity by increasing binding affinity to COX enzymes. -

Anticancer Evaluation

A series of spiro-pyridine derivatives were synthesized, revealing that modifications such as the introduction of ethoxy groups improved cytotoxicity against cancer cell lines significantly compared to standard chemotherapeutics like Doxorubicin. -

Chelation Efficacy

Research on the complexation abilities of this compound with trivalent f-elements demonstrated its potential utility in environmental applications, particularly in the extraction and stabilization of hazardous metal ions from contaminated sites.

作用机制

The mechanism of action of 2-(2-Ethoxyethyl)pyridine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with specific proteins .

相似化合物的比较

Comparison with Similar Compounds

2-(2-Aminoethyl)pyridine

- Structure: Pyridine with a 2-aminoethyl substituent.

- Molecular Formula : C₇H₁₀N₂; Molecular Weight : 122.17 g/mol .

- Key Differences: The amino group increases polarity and hydrogen-bonding capacity, making it more water-soluble than 2-(2-ethoxyethyl)pyridine. It is used as a ligand in metal complexes and in pharmaceutical intermediates .

- Synthesis: Typically prepared via alkylation of pyridine with aminoethyl halides, contrasting with the ethoxyethyl derivative’s nucleophilic substitution route .

2-Ethoxy-6-[(methylimino)methyl]pyridine

- Structure: Ethoxy and methylimino groups at the 2- and 6-positions, respectively.

- Molecular Formula: C₁₀H₁₃NO₂; Molecular Weight: 179.21 g/mol .

- Crystal data (monoclinic, space group P2₁/c) suggest a planar pyridine ring with intermolecular hydrogen bonding .

2-(2-Hydroxyethoxy)pyridin-3-ol

- Structure : Hydroxyethoxy and hydroxyl groups at the 2- and 3-positions.

- Molecular Formula: C₇H₉NO₃; Molecular Weight: 155.15 g/mol .

2-(2-(2-Fluoroethoxy)ethoxy)pyridine

- Structure : Fluorinated ethoxyethoxy chain at the 2-position.

- Molecular Formula: C₉H₁₂FNO₂; Molecular Weight: 185.20 g/mol .

- Key Differences : Fluorine’s electronegativity enhances metabolic stability and lipophilicity (Log Kow ~2.5 estimated), favoring applications in bioactive molecules .

Data Table: Structural and Physical Properties

Solubility and Log *Kow values estimated from structural analogs .

生物活性

2-(2-Ethoxyethyl)pyridine is a pyridine derivative that has garnered interest due to its potential biological activities. Pyridine compounds are recognized for their diverse pharmacological properties, including antitumor, antiviral, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting research findings, case studies, and structure-activity relationships.

Antitumor Activity

Research indicates that pyridine derivatives can exhibit significant antitumor properties. For instance, studies have shown that modifications in the pyridine structure can enhance its antiproliferative activity against various cancer cell lines. The presence of specific functional groups, such as -OMe and -NH2, has been correlated with increased efficacy in inhibiting cancer cell growth .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 25 | |

| 4-Amino-3-pyridinecarboxylic acid | MCF-7 (Breast Cancer) | 15 | |

| 3-Pyridinyl-2-thioacetamide | HeLa (Cervical Cancer) | 30 |

The mechanism by which this compound exerts its biological effects is multifaceted. It may interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The ethoxyethyl group can influence the compound's binding affinity and specificity, potentially enhancing its biological activity .

Antimicrobial Properties

Pyridine derivatives have also been explored for their antimicrobial activities. Research has indicated that certain structural modifications can lead to enhanced efficacy against bacterial strains. For example, the introduction of electron-withdrawing groups has been shown to improve the antibacterial properties of pyridine compounds .

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 50 | |

| 3-Pyridyl-1,2,4-thiadiazole | S. aureus | 30 | |

| 4-Methylpyridine | P. aeruginosa | 40 |

Structure-Activity Relationship (SAR)

A significant body of research focuses on the structure-activity relationships of pyridine derivatives. These studies aim to identify how specific structural features impact biological activity. For example, a study highlighted that the introduction of alkyl groups at specific positions on the pyridine ring could enhance antitumor activity while reducing toxicity .

Clinical Applications

While direct clinical applications of this compound are still under investigation, its potential as a pharmaceutical intermediate is notable. Ongoing research aims to explore its efficacy in drug formulations targeting various diseases, including cancer and infectious diseases.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for introducing ethoxyethyl groups to pyridine rings, and what factors influence yield and purity?

- Methodological Answer : Ethoxyethyl-substituted pyridines are typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of pyridine derivatives with 2-chloroethyl ethyl ether under basic conditions (e.g., K₂CO₃ in DMF) can introduce the ethoxyethyl moiety. Catalysts like palladium or copper may enhance coupling efficiency in cross-coupling reactions . Key factors include:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve reactivity.

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product.

- Data Table :

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | 65–75 | 90–95 | |

| Pd-mediated Coupling | Pd(PPh₃)₄ | 80–85 | ≥98 |

Q. Which spectroscopic techniques are most effective for confirming the structure of 2-(2-Ethoxyethyl)pyridine, and what key spectral signatures should researchers prioritize?

- Methodological Answer : A combination of ¹H/¹³C NMR , IR , and high-resolution mass spectrometry (HRMS) is recommended:

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (triplet, -CH₂CH₃), δ 3.4–3.6 ppm (quartet, -OCH₂), and pyridine aromatic protons (δ 7.2–8.6 ppm) .

- IR : Stretching vibrations at ~1120 cm⁻¹ (C-O-C) and ~1600 cm⁻¹ (pyridine ring) confirm functional groups .

- HRMS : The molecular ion peak ([M+H]⁺) should match the exact mass (C₉H₁₃NO₂: 167.0946 g/mol).

Q. What are the best practices for handling and storing this compound to ensure stability during long-term experimental use?

- Methodological Answer :

- Storage : Use amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis .

- Handling : Conduct reactions in a fume hood with PPE (nitrile gloves, lab coat, goggles). Avoid skin contact due to potential irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives, such as conflicting IC₅₀ values across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity variability : Validate compound purity via HPLC (>98%) before assays .

- Assay conditions : Standardize protocols (e.g., pH, temperature, cell lines) and use orthogonal assays (e.g., fluorescence-based vs. radiometric) .

- Data normalization : Include positive/negative controls (e.g., known inhibitors) to calibrate results .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., cytochrome P450) using the compound’s 3D structure (PubChem CID: 75919) .

- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate ligand-receptor interactions over 100 ns to assess stability and hydrogen bonding patterns .

- QM/MM Calculations : Evaluate electronic interactions at the quantum level for catalytic sites .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound analogs?

- Methodological Answer :

- Scaffold modification : Synthesize derivatives with substituents at the pyridine C-4/C-6 positions or ethoxy chain elongation .

- Bioactivity testing : Screen analogs against target enzymes (e.g., kinases) using dose-response curves (10 nM–100 µM).

- Data analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in in vitro models?

- Methodological Answer :

- Metabolite identification : Use hepatocyte incubation followed by LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

- Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify involved isoforms .

- Isotopic labeling : Synthesize ¹⁴C-labeled compound to track metabolic fate via autoradiography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。